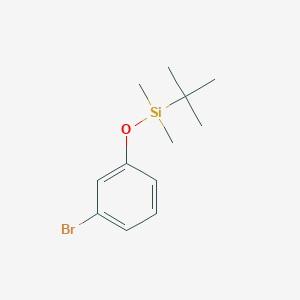

(3-Bromophenoxy)(tert-butyl)dimethylsilane

Descripción general

Descripción

Ledoxantrona es un agente intercalante sintético que pertenece a la clase de las benzopiranoindazoles. Fue desarrollado inicialmente por Pfizer Inc. y es conocido por su prometedora actividad preclínica. El compuesto se utiliza principalmente como un inhibidor del ADN y un inhibidor de la topoisomerasa II, convirtiéndolo en un candidato potencial para el tratamiento del cáncer .

Métodos De Preparación

La preparación de Ledoxantrona implica la síntesis del andamiaje de la benzopiranoindazole. La ruta sintética generalmente incluye los siguientes pasos:

Formación del Núcleo de Indazole: Esto implica la ciclización de precursores apropiados bajo condiciones ácidas o básicas.

Introducción de la Parte de Benzopirano: Este paso implica el acoplamiento del núcleo de indazol con derivados de benzopirano.

Modificaciones Finales: El producto final se obtiene a través de varias modificaciones de grupos funcionales y purificaciones.

Los métodos de producción industrial para Ledoxantrona no están ampliamente documentados, pero es probable que impliquen síntesis a gran escala utilizando rutas similares con optimizaciones para el rendimiento y la pureza.

Análisis De Reacciones Químicas

Ledoxantrona experimenta varios tipos de reacciones químicas:

Oxidación: Ledoxantrona puede oxidarse bajo condiciones específicas para formar varios derivados oxidados.

Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio.

Sustitución: Ledoxantrona puede sufrir reacciones de sustitución, particularmente en los átomos de nitrógeno en el anillo de indazol.

Los reactivos y condiciones comunes utilizados en estas reacciones incluyen:

Agentes Oxidantes: Peróxido de hidrógeno, permanganato de potasio.

Agentes Reductores: Borohidruro de sodio, hidruro de aluminio y litio.

Reactivos de Sustitución: Haluros de alquilo, cloruros de acilo.

Los principales productos formados a partir de estas reacciones incluyen derivados oxidados, formas reducidas y análogos sustituidos .

Aplicaciones Científicas De Investigación

Synthesis and Reactivity

(3-Bromophenoxy)(tert-butyl)dimethylsilane can be synthesized through various methods, including:

- Silylation Reactions : It is often produced via the reaction of bromophenol with tert-butyldimethylsilyl chloride in the presence of a base, such as imidazole or triethylamine .

- Cross-Coupling Reactions : The compound has been utilized in cross-coupling reactions to form complex organic molecules, highlighting its utility as a coupling agent in synthetic chemistry .

Organic Synthesis

This compound is primarily used as a reagent in organic synthesis. Its ability to introduce both bromine and silyl groups into organic molecules makes it valuable for constructing complex molecular architectures.

Medicinal Chemistry

The compound has been explored for its potential applications in drug development. For instance, it has been involved in the synthesis of novel pharmacophores that exhibit antimicrobial activity against resistant pathogens, such as MRSA and E. coli . The incorporation of the tert-butyl group enhances the lipophilicity and biological activity of the resulting compounds.

Material Science

In material science, this compound is investigated for its role in developing silicone-based materials with specific properties, such as improved thermal stability and mechanical strength. Its silane functionality allows for better adhesion to various substrates.

Case Study 1: Synthesis of Antimicrobial Agents

A study demonstrated the use of this compound in synthesizing a series of phenylthiazole derivatives with promising antimicrobial properties. The derivatives exhibited significant activity against multidrug-resistant strains, showcasing the compound's utility in developing new antibiotics .

Case Study 2: Cross-Coupling Reactions

Research highlighted the effectiveness of this compound as a coupling agent in Suzuki-Miyaura cross-coupling reactions, leading to high yields of biaryl compounds. The study emphasized its role in enhancing reaction efficiency and selectivity .

Mecanismo De Acción

Ledoxantrona ejerce sus efectos estabilizando el complejo escindido del ADN con la topoisomerasa II, inhibiendo así la actividad de la enzima. Esto conduce al bloqueo de la helicasa del ADN y evita el desenrollamiento y la replicación del ADN. Los objetivos moleculares involucrados incluyen el ADN y la topoisomerasa II, que son cruciales para los procesos de replicación y reparación celular .

Comparación Con Compuestos Similares

Ledoxantrona es única debido a su estructura de benzopiranoindazole y la doble inhibición del ADN y la topoisomerasa II. Los compuestos similares incluyen:

Mitoxantrona: Un agente antineoplásico derivado de la antracenediona que también inhibe la topoisomerasa II.

Voreloxina: Un potente inhibidor de la topoisomerasa II con actividad antitumoral de amplio espectro.

Daniquidona: Un inhibidor dual de la topoisomerasa I y II del ADN con actividad citotóxica y antiproliferativa.

Estos compuestos comparten mecanismos de acción similares pero difieren en sus estructuras químicas y aplicaciones específicas.

Actividad Biológica

(3-Bromophenoxy)(tert-butyl)dimethylsilane is an organosilicon compound that has garnered interest in various scientific fields, particularly in biology and medicine. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and research findings.

- Molecular Formula : C₁₂H₁₉BrOSi

- Molecular Weight : 287.27 g/mol

- CAS Number : 65423-56-5

Synthesis

The synthesis of this compound typically involves the reaction of 3-bromophenol with tert-butyl dimethylsilyl chloride in the presence of a base like triethylamine. The reaction is performed under anhydrous conditions to prevent hydrolysis, following this general reaction scheme:

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules, such as DNA and proteins. It has been investigated for its potential as a DNA intercalator and topoisomerase inhibitor , which are critical mechanisms in cancer treatment.

Case Studies and Research Findings

-

DNA Intercalation Studies :

- Research indicates that this compound can intercalate into DNA, disrupting normal function and leading to apoptosis in cancer cells. This property makes it a candidate for further exploration in cancer therapies.

-

Topoisomerase Inhibition :

- A study evaluated its effect on topoisomerase II, revealing that the compound inhibits this enzyme's activity, which is crucial for DNA replication and transcription. This inhibition can result in the accumulation of DNA breaks, further supporting its potential as an anticancer agent.

-

Cellular Impact :

- Preliminary studies have shown that this compound affects cellular processes such as proliferation and apoptosis in various cancer cell lines. The compound exhibited cytotoxic effects at certain concentrations, indicating a dose-dependent relationship.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| This compound | C₁₂H₁₉BrOSi | Investigated for DNA intercalation |

| (4-Fluorophenoxy)(tert-butyl)dimethylsilane | C₁₂H₁₉FOSi | Different position of fluorine; varied reactivity |

| (3-Bromo-2-fluorobenzyl)oxy(tert-butyl)dimethylsilane | C₁₃H₂₀BrFOSi | Enhanced solubility; different benzyl structure |

Applications in Drug Development

The unique properties of this compound make it a valuable building block in pharmaceutical chemistry. Its ability to act as a silane coupling agent enhances the bioavailability and targeted delivery of drugs. Ongoing research aims to explore its use in developing new therapeutic agents with improved efficacy against various diseases.

Propiedades

IUPAC Name |

(3-bromophenoxy)-tert-butyl-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BrOSi/c1-12(2,3)15(4,5)14-11-8-6-7-10(13)9-11/h6-9H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFRHMVJJJGUHDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC(=CC=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BrOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50460296 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65423-56-5 | |

| Record name | (3-Bromophenoxy)(tert-butyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50460296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.